molecular formula C14H15N B1207802 N-Benzyl-4-toluidine CAS No. 5405-15-2

N-Benzyl-4-toluidine

Cat. No.: B1207802
CAS No.: 5405-15-2
M. Wt: 197.27 g/mol
InChI Key: KEVOWRWHMCBERP-UHFFFAOYSA-N
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Description

N-Benzyl-4-toluidine (systematic name: N-benzyl-p-toluidine) is a secondary amine derivative of p-toluidine (4-methylaniline), where a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom. This compound is structurally characterized by an aromatic toluidine backbone modified with a benzyl substituent, which influences its electronic properties, solubility, and reactivity. Below, we compare this compound with three related derivatives: N-Methyl-p-toluidine, N-Benzoyl-p-toluidine, and N-Benzylidene-p-toluidine (a Schiff base derivative).

Biological Activity

N-Benzyl-4-toluidine (CBT), a compound characterized by the chemical formula C₁₄H₁₅N, is a member of the aniline class of compounds. Its biological activities have garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and implications for drug development.

Chemical Structure and Properties

This compound consists of a benzyl group attached to a 4-toluidine moiety. The structural formula can be represented as follows:

N Benzyl 4 toluidine C6H4(CH2C6H5)NH2\text{N Benzyl 4 toluidine }\quad \text{C}_6\text{H}_4(\text{CH}_2\text{C}_6\text{H}_5)\text{NH}_2

This compound's unique structure contributes to its diverse biological activities, which are discussed in the following sections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

The compound exhibited selective toxicity towards pathogenic microorganisms while maintaining minimal cytotoxicity towards human cell lines, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of microbial cell membranes and interference with essential metabolic processes. Studies suggest that its lipophilicity allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

Toxicological Profile

Despite its promising antimicrobial properties, the safety profile of this compound is crucial for its potential therapeutic application. Toxicological assessments indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe within therapeutic ranges.

Table 2: Toxicity Profile of this compound

EndpointResultReference
Cytotoxicity (Vero cells)IC50 > 100 μg/mL
Genotoxicity (Ames test)Negative

The Ames test results suggest that this compound does not induce mutations in bacterial DNA, further supporting its safety for potential use in pharmaceuticals.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated a series of compounds related to this compound for their ability to inhibit Mycobacterium tuberculosis. Although CBT itself was not the primary focus, related compounds demonstrated significant antimycobacterial activity, suggesting a potential avenue for further exploration of CBT's derivatives in tuberculosis treatment .
  • Antioxidant Activity : In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity using various assays (DPPH, ABTS). Results indicated moderate antioxidant effects, which could contribute to its overall therapeutic profile .
  • Cytotoxicity in Cancer Models : Research involving genetically modified mice has shown that compounds similar to this compound may have implications in cancer risk assessment due to their interactions with cellular pathways involved in tumorigenesis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that N-benzyl-4-toluidine and its derivatives exhibit significant antimicrobial properties. A study evaluating a series of compounds related to this compound found that certain derivatives displayed potent activity against various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations .

Aldose Reductase Inhibition
this compound has been investigated for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Compounds derived from this compound demonstrated promising IC50 values, indicating their potential utility in managing diabetes-related conditions .

Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound derivatives. These compounds were tested for their ability to inhibit monoamine oxidase, an enzyme associated with neurodegenerative diseases. The results showed that specific derivatives could effectively reduce the activity of this enzyme, positioning them as candidates for further development in treating neurodegenerative disorders .

Materials Science

Polymer Chemistry
this compound has been utilized in the synthesis of polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Catalysis

Catalytic Applications
The compound has been employed as a catalyst in various organic reactions, particularly in the N-alkylation of amines. Studies have demonstrated that this compound can facilitate the reaction between amines and alcohols under mild conditions, yielding high conversion rates and selectivity for desired products .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of this compound derivatives against a panel of pathogens. The findings highlighted that certain modifications to the benzyl group significantly enhanced antibacterial activity, making these derivatives suitable candidates for further pharmacological development.

Case Study 2: Neuroprotective Screening

In a screening program aimed at identifying neuroprotective agents, several this compound derivatives were tested for their ability to inhibit monoamine oxidase B. The most promising candidates exhibited potent inhibition, leading to reduced oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for N-Benzyl-4-toluidine in laboratory settings?

this compound requires strict safety measures due to its acute toxicity and skin sensitization potential. Key protocols include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in a cool, dry place away from oxidizers to prevent decomposition or hazardous reactions.
  • Dispose of waste via certified hazardous waste handlers compliant with local regulations (e.g., 40 CFR 720.36 in the U.S.) .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of NMR (¹H/¹³C), mass spectrometry (EI-MS), and IR spectroscopy is critical:

  • NMR : Confirm aromatic proton environments and substitution patterns (e.g., distinguishing benzyl vs. toluidine protons).
  • EI-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities.
  • IR : Identify functional groups (e.g., C-N stretches at ~1350 cm⁻¹). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via nucleophilic substitution or reductive amination:

  • Reductive Amination : React 4-toluidine with benzaldehyde under hydrogen gas (H₂) using a palladium catalyst.
  • N-Alkylation : Treat 4-toluidine with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF. Key parameters: Reaction temperature (60–80°C), solvent polarity, and catalyst choice significantly affect yield .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from impurities, tautomerism, or stereochemical effects. Mitigation strategies include:

  • Purity Assessment : Use HPLC or GC-MS to confirm sample homogeneity.
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Isotopic Labeling : Trace unexpected fragments in MS via ¹³C/²H labeling .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal:

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD : Simulate solvation effects and transition states in catalytic reactions (e.g., Suzuki coupling).
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with reaction outcomes .

Q. How can structural modifications of this compound enhance its utility as a biochemical probe?

Targeted derivatization strategies include:

  • Functional Group Addition : Introduce sulfonyl or trifluoromethyl groups to improve binding affinity in enzyme inhibition assays.
  • Isosteric Replacement : Replace the benzyl group with pyrimidine or piperidine moieties to modulate lipophilicity.
  • Fluorescent Tagging : Attach dansyl or BODIPY groups for tracking cellular uptake via confocal microscopy .

Q. Data Contradiction & Experimental Design

Q. What methodologies address discrepancies in toxicity profiles of this compound across studies?

Discrepancies may stem from varying assay conditions (e.g., cell lines, exposure times). Standardized protocols include:

  • Dose-Response Curves : Use IC₅₀/EC₅₀ values from at least three independent assays.
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false-positive toxicity.
  • Cross-Validation : Compare in vitro (e.g., Ames test) and in vivo (rodent models) data .

Q. How should researchers design experiments to optimize this compound’s catalytic performance?

Utilize Design of Experiments (DoE) principles:

  • Factor Screening : Test variables (temperature, solvent, catalyst loading) via Plackett-Burman designs.
  • Response Surface Methodology (RSM) : Model interactions between critical factors (e.g., pH and catalyst type).
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of N-Benzyl-4-toluidine and its analogs based on the provided evidence:

Compound Name Molecular Formula Molecular Weight CAS Registry No. Key Structural Feature Applications/Notes
This compound C₁₄H₁₅N 197.28 Not provided¹ Secondary amine (N-benzyl group) Potential use in organic synthesis²
N-Methyl-p-toluidine C₈H₁₁N 121.18 Not provided Secondary amine (N-methyl group) Research applications; scalable synthesis
N-Benzoyl-p-toluidine C₁₄H₁₃NO 211.26 582-78-5 Amide (N-benzoyl group) Intermediate in pharmaceuticals
N-Benzylidene-p-toluidine C₁₄H₁₃N 195.26 2272-45-9 Schiff base (C=N linkage) Coordination chemistry, catalysis

Detailed Comparative Analysis

Structural and Electronic Properties

  • The electron-donating methyl group on the aromatic ring enhances resonance stabilization.
  • N-Methyl-p-toluidine : The smaller methyl group results in higher solubility in polar solvents compared to benzyl analogs. Its basicity is likely higher due to reduced steric hindrance .
  • N-Benzoyl-p-toluidine : The benzoyl group (-COC₆H₅) introduces strong electron-withdrawing effects, reducing basicity and enabling hydrogen-bonding interactions. This amide derivative is less reactive toward alkylation .
  • N-Benzylidene-p-toluidine : The Schiff base (imine) structure (C=N) allows for coordination with metal ions, making it valuable in catalysis and materials science .

Physicochemical Data

  • Molecular Weight : this compound (197.28 g/mol) is heavier than N-Methyl-p-toluidine (121.18 g/mol) due to the benzyl substituent.
  • Solubility: N-Methyl-p-toluidine likely exhibits higher polarity and solubility in alcohols, while N-Benzyl derivatives may prefer nonpolar solvents.

Preparation Methods

Reductive Alkylation of 4-Nitrotoluene

The reductive alkylation of nitroarenes represents a one-pot methodology for synthesizing N-benzyl-4-toluidine. In this approach, 4-nitrotoluene undergoes sequential reduction and alkylation using benzyl alcohol as the benzylating agent. A ruthenium catalyst, such as [{Ru(p-cymene)Cl₂}₂], facilitates the reduction of the nitro group to an amine intermediate, which subsequently reacts with in situ-generated benzaldehyde (via oxidation of benzyl alcohol) to form the imine intermediate N-benzylidene-4-methylaniline . Final hydrogenation of the imine yields this compound with isolated yields exceeding 90% under optimized conditions .

Key advantages include:

  • Mild reaction conditions (80–100°C, atmospheric pressure).

  • Avoidance of hazardous reagents (e.g., gaseous H₂).

  • High atom economy due to the use of benzyl alcohol instead of halides .

A representative procedure involves heating 4-nitrotoluene (1.0 equiv), benzyl alcohol (1.5 equiv), and the ruthenium catalyst (1 mol%) in methanol with K₂CO₃ as a base. The reaction progress is monitored via GC-MS, confirming the absence of toxic intermediates .

Reductive Amination of 4-Methylaniline

Reductive amination between 4-methylaniline and benzaldehyde offers a direct route to this compound. This method employs transfer hydrogenation agents, such as phenylsilane (PhSiH₃), in the presence of a heterogeneous catalyst (e.g., Ru-OMC) . The imine intermediate is formed via condensation of 4-methylaniline and benzaldehyde, followed by reduction to the secondary amine.

Optimized conditions include:

  • Solvent : Methanol or ethanol.

  • Catalyst loading : 1–2 mol% Ru-OMC.

  • Temperature : 40–60°C .

This method achieves yields of 82–95% with minimal byproducts, as validated by ¹H NMR and GC-MS . The use of phenylsilane avoids the need for high-pressure hydrogenation equipment, enhancing operational safety.

Nucleophilic Substitution with Benzyl Halides

Classical alkylation of 4-methylaniline using benzyl halides (e.g., benzyl bromide or chloride) remains a viable method. The reaction proceeds via an SN2 mechanism in the presence of a base (e.g., NaOH or K₂CO₃) to deprotonate the amine and facilitate nucleophilic attack on the benzyl halide .

Typical protocol :

  • Dissolve 4-methylaniline (1.0 equiv) and benzyl bromide (1.1 equiv) in anhydrous THF.

  • Add K₂CO₃ (2.0 equiv) and reflux at 70°C for 12–24 hours.

  • Isolate the product via extraction and column chromatography .

While this method is straightforward, drawbacks include:

  • Competitive over-alkylation requiring careful stoichiometric control.

  • Generation of stoichiometric halide waste .

Yields typically range from 70–85%, depending on the solvent and base .

Coupling of Benzonitriles with Benzylic Alcohols

Emerging methodologies leverage the coupling of 4-methylbenzonitrile with benzyl alcohol using transition-metal catalysts. For example, nickel-based systems enable the direct synthesis of this compound via C–N bond formation . The reaction mechanism involves:

  • Activation of the nitrile to form a metal-nitrene intermediate.

  • Nucleophilic attack by benzyl alcohol-derived species.

This approach avoids pre-functionalized starting materials and achieves yields of 83–95% under mild conditions (25–50°C) .

Comparative Analysis of Preparation Methods

The table below summarizes the four primary methods, highlighting critical parameters:

Method Catalyst Temperature Yield Advantages
Reductive Alkylation Ru(p-cymene)Cl₂80–100°C90–95%One-pot, high atom economy
Reductive Amination Ru-OMC40–60°C82–95%Avoids high-pressure H₂
Nucleophilic Substitution None70°C70–85%Simple setup
Nitrile-Alcohol Coupling Nickel complexes25–50°C83–95%No pre-functionalized reagents

Characterization and Analytical Validation

Structural confirmation of this compound relies on spectroscopic techniques:

  • ¹H NMR (DMSO-d₆): δ 7.44–7.41 (m, 5H, aromatic), 3.54 (s, 2H, CH₂), 2.23–2.04 (m, 4H, piperidine) .

  • GC-MS : Molecular ion peak at m/z 197.27 [M+H]⁺ .

Industrial-scale synthesis prioritizes methods with minimal column chromatography, as demonstrated in patent CN111484444A, which reports a 98.2% yield for a related N-benzylpiperidine derivative .

Industrial Applications and Scalability

This compound serves as a precursor to acetylcholinesterase inhibitors (e.g., donepezil hydrochloride), necessitating kilogram-scale production . The reductive alkylation and nitrile-alcohol coupling methods are most suited for industrial use due to:

  • Low catalyst costs (ruthenium vs. palladium).

  • Tolerance to moisture and oxygen , reducing infrastructure demands .

Properties

IUPAC Name

N-benzyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVOWRWHMCBERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202376
Record name N-Benzyl-4-toluidine
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Molecular Weight

197.27 g/mol
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CAS No.

5405-15-2
Record name N-Benzyl-4-methylaniline
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with Pd2(dba)3 (4.6 mg, 0.005 mmol, 1.0 mol % Pd), 27 (7.4 mg, 0.015 mmol, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol). The tube was purged with argon and toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and benzylamine (0.165 mL, 1.5 mmol) were added through a rubber septum. The septum was replaced with a teflon screw cap, the tube was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. A small amount of diarylated benzylamine was detected in the crude reaction mixture (GC ratio of product/diarylated benzylamine=16/1). The reaction mixture was cooled to room temperature, diluted with ether (20 mL), and extracted with 1 M HCl (5×40 mL). The organic phase was discarded and the combined aqueous extracts were basisified to pH 14 with 6M NaOH and extracted with ether (4×50 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 175 mg (89%) of a pale yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.165 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
135 mg
Type
reactant
Reaction Step Five
Quantity
4.6 mg
Type
catalyst
Reaction Step Five
Yield
89%

Synthesis routes and methods II

Procedure details

An oven dried Schlenk tube was purged with argon and charged with Pd2(dba)3 (4.6 mg, 0.005 mmol, 1.0 mol % Pd), Cy-BINAP (9.6 mg, 0.015 mmol, 1.5 mol %), and NaOtBu (135 mg, 1.4 mmol). The tube was purged with argon and charged with toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and benzylamine (0.165 mL, 1.5 mmol). The mixture was heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was cooled to room temperature, diluted with ether (20 mL), filtered through celite, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 177 mg (90%) of a pale yellow oil.
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
4.6 mg
Type
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Reaction Step Two
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Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
0.165 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

According to the general procedure A, 4-chlorotoluene (128 mg, 1.01 mmol) reacted with benzylamine (128 mg, 1.19 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (122 mg, 1.27 mmol) in toluene at 100° C. to give the title compound (189 mg, 95%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.43-7.38 (m, 4H), 7.34-7.30 (m, 1H), 7.04 (d, 2H, J=8.26 Hz), 6.61 (d, 2H, J=8.37 Hz), 4.35 (s, 2H), 3.95 (bs, 1H), 2.29 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 145.85, 139.59, 129.70, 128.55, 127.45, 127.10, 126.68, 112.93, 48.56, 20.37. GC/MS(EI): m/z 197 (M+). Anal. Calcd for C14H15N. C, 85.24; H, 7.66; N, 7.10. Found C, 85.29; H, 7.68; N, 7.14.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
122 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
95%

Retrosynthesis Analysis

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